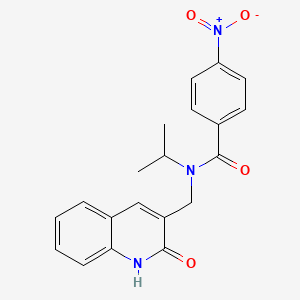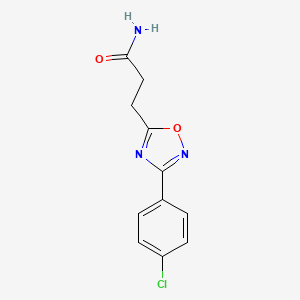
3-isopropyl-5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-isopropyl-5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is also known as INPO and belongs to the class of oxadiazole derivatives.
Mechanism of Action
The exact mechanism of action of 3-isopropyl-5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed that this compound acts by inhibiting the activity of enzymes and proteins involved in various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits significant biochemical and physiological effects. This compound has been found to inhibit the growth of various microorganisms, including bacteria and fungi. It also exhibits antitumor activity by inducing apoptosis in cancer cells. Additionally, this compound has been shown to possess anti-inflammatory and anticonvulsant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-isopropyl-5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-1,2,4-oxadiazole in lab experiments is its potential pharmacological properties. This compound has been found to exhibit a wide range of activities, making it a promising candidate for drug development. However, the limitations of using this compound in lab experiments include its low solubility and stability, which can affect its efficacy.
Future Directions
There are several future directions for research on 3-isopropyl-5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-1,2,4-oxadiazole. These include:
1. Investigating the potential of this compound as a therapeutic agent for various diseases, including cancer, bacterial and fungal infections, and inflammatory disorders.
2. Studying the mechanism of action of this compound to gain a better understanding of its pharmacological properties.
3. Developing new synthesis methods for this compound to improve its solubility and stability.
4. Conducting in vivo studies to evaluate the efficacy and safety of this compound as a potential drug candidate.
In conclusion, this compound is a promising compound that exhibits significant pharmacological properties. Its potential as a therapeutic agent for various diseases makes it a subject of interest for future research.
Synthesis Methods
The synthesis of 3-isopropyl-5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-1,2,4-oxadiazole involves the condensation reaction between 3-nitro-4-(pyrrolidin-1-yl)benzaldehyde and isopropyl hydrazinecarboxylate in the presence of acetic anhydride and sodium acetate. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization.
Scientific Research Applications
The potential pharmacological properties of 3-isopropyl-5-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-1,2,4-oxadiazole have attracted the attention of researchers in various fields. This compound has been studied for its antimicrobial, antitumor, anti-inflammatory, and anticonvulsant activities.
properties
IUPAC Name |
5-(3-nitro-4-pyrrolidin-1-ylphenyl)-3-propan-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-10(2)14-16-15(22-17-14)11-5-6-12(13(9-11)19(20)21)18-7-3-4-8-18/h5-6,9-10H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLHNPSSIOKPKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC(=C(C=C2)N3CCCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Benzylsulfonyl-N-[1-(3,4-dimethoxyphenyl)ethyl]-2,3-dihydro-1,4-benzoxazine-2-carboxamide](/img/structure/B7701671.png)
![4-[3-[4-(Propan-2-ylsulfamoyl)phenyl]propanoylamino]benzamide](/img/structure/B7701679.png)


![4-((1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid](/img/structure/B7701698.png)


![N-[[4-(2-Amino-2-oxoethoxy)phenyl]methylideneamino]-2-[benzyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B7701716.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)acetamide](/img/structure/B7701739.png)
